

Application of Fumonisin B2-¹³C₃₄ in Food Matrix Analysis

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Compound of Interest

Compound Name: Fumonisin B2-13C34

Cat. No.: B3025797

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced by *Fusarium* species, commonly found in corn and other grains. Fumonisin B2 (FB2), a structural analogue of the more prevalent Fumonisin B1, poses a significant health risk to humans and animals due to its toxicological effects, including carcinogenicity.[1][2] Accurate and reliable quantification of FB2 in complex food matrices is therefore crucial for food safety and risk assessment.

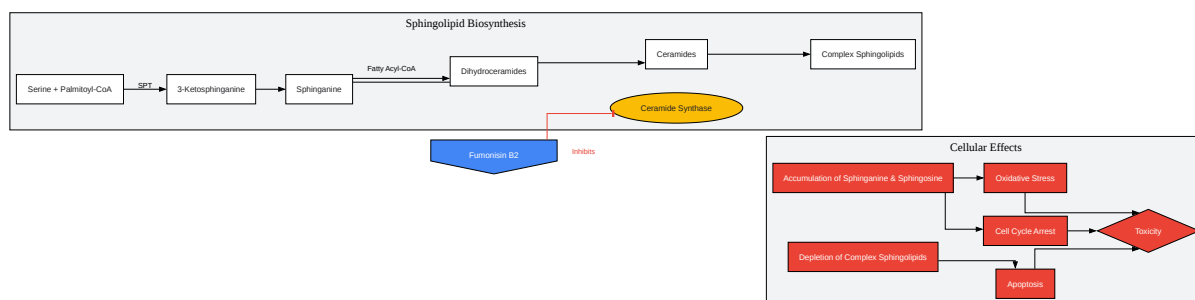
The primary mechanism of fumonisin toxicity involves the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[3][4][5][6] This inhibition leads to a disruption of sphingolipid metabolism, causing an accumulation of sphingoid bases like sphinganine and sphingosine, and a depletion of complex sphingolipids.[7][8][9] These alterations can interfere with cell signaling, leading to apoptosis, oxidative stress, and other toxic effects.[1][10]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of fumonisins due to its high selectivity and sensitivity.[11] However, matrix effects in complex food samples can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[12] The use of a stable isotope-labeled internal standard, such as Fumonisin B2-¹³C₃₄, is the most effective way to compensate for these

matrix effects and any variations during sample preparation.[12][13][14] This internal standard mimics the chemical and physical properties of the native analyte, ensuring reliable quantification.

This document provides a detailed protocol for the determination of Fumonisin B2 in a corn-based food matrix using LC-MS/MS with Fumonisin B2-¹³C₃₄ as an internal standard.

Signaling Pathway of Fumonisin B2 Toxicity



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Caption: Mechanism of Fumonisin B2 toxicity via inhibition of ceramide synthase.

Experimental Protocol: Quantification of Fumonisin B2 in Corn Flour

This protocol details a stable isotope dilution assay (SIDA) using Fumonisin B2- $^{13}\text{C}_{34}$ for the analysis of Fumonisin B2 in corn flour by LC-MS/MS.

Materials and Reagents

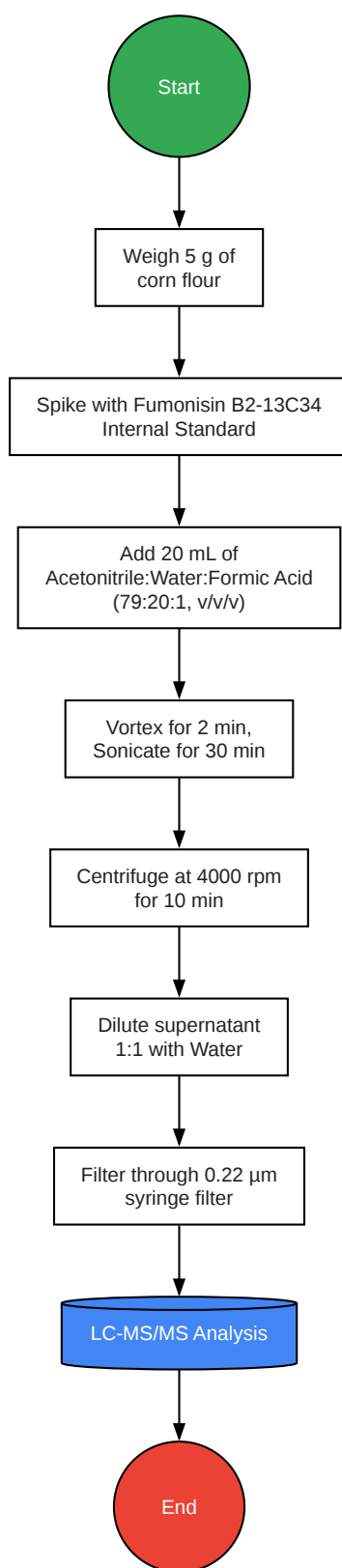
- Standards:
 - Fumonisin B2 (certified reference material)
 - Fumonisin B2- $^{13}\text{C}_{34}$ (internal standard)
- Solvents (LC-MS grade):
 - Acetonitrile
 - Methanol
 - Water
 - Formic acid
- Sample Preparation:
 - Corn flour (test sample)
 - Centrifuge tubes (50 mL)
 - Syringe filters (0.22 μm , PTFE or similar)
 - Autosampler vials

Standard Solution Preparation

- Stock Solutions (100 $\mu\text{g/mL}$): Prepare individual stock solutions of Fumonisin B2 and Fumonisin B2- $^{13}\text{C}_{34}$ in acetonitrile:water (50:50, v/v). Store at -20°C .

- Working Standard Solutions:
 - Calibration Standards: Prepare a series of calibration standards by diluting the Fumonisin B2 stock solution with methanol:water (75:25, v/v) to achieve concentrations ranging from 0.5 to 500 ng/mL.
 - Internal Standard Spiking Solution: Prepare a working solution of Fumonisin B2-¹³C₃₄ at a concentration of 250 ng/mL in acetonitrile:water (50:50, v/v).

Sample Preparation Workflow



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Caption: Workflow for the extraction of Fumonisin B2 from a corn flour matrix.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific system being used.

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	Zorbax Eclipse XDB-C18 (150 mm x 2.1 mm, 3.5 μ m)
Column Temperature	30°C
Mobile Phase A	Water with 0.2% Formic Acid
Mobile Phase B	Methanol with 0.2% Formic Acid
Gradient	75% B isocratic
Flow Rate	0.2 mL/min
Injection Volume	10 μ L
MS System	Agilent Ultivo Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Fumonisin B2: m/z 706.4 \rightarrow 336.3 (Quantifier), 706.4 \rightarrow 318.3 (Qualifier) Fumonisin B2- ¹³ C ₃₄ : m/z 740.4 \rightarrow 360.3

Data Analysis and Quantification

- **Calibration Curve:** Construct a calibration curve by plotting the peak area ratio of Fumonisin B2 to Fumonisin B2-¹³C₃₄ against the concentration of the calibration standards.
- **Quantification:** Determine the concentration of Fumonisin B2 in the sample extract from the calibration curve using the peak area ratio of the analyte to the internal standard.
- **Final Concentration:** Calculate the final concentration of Fumonisin B2 in the original corn flour sample, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Fumonisin B2 in corn-based matrices using a stable isotope dilution assay.

Food Matrix	Spiking Level (µg/kg)	Recovery (%)	Relative Standard Deviation (RSD, %)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Corn	200 - 500	90.4 - 101	2.8 - 7.1	-	-	[6]
Corn Products	200 - 3000	70.0 - 106.0	4.7 - 20.0	70	-	[15]
Corn	11.7 - 1500	85.2 - 96.4	4.1 - 9.2	3.5	11.7	[11]
Corn-based foods	150 - 250	79 - 102	9 - 17	-	12	[2]
Cornmeal	1000	70 - 120	< 15	-	-	[16]

Conclusion

The use of Fumonisin B2-¹³C₃₄ as an internal standard in LC-MS/MS analysis provides a robust and accurate method for the quantification of Fumonisin B2 in complex food matrices like corn flour. This stable isotope dilution assay effectively compensates for matrix effects and variations in sample recovery, ensuring high-quality data for food safety monitoring and toxicological research. The detailed protocol and performance data presented here serve as a valuable resource for researchers and analysts in the field.

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- To cite this document: BenchChem. [Application of Fumonisin B2-¹³C₃₄ in Food Matrix Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025797#fumonisin-b2-13c34-in-food-matrix-applications]

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